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Compound of Interest

Compound Name: 2-Chloro-6-nitroquinoline

Cat. No.: B1366723

2-Chloro-6-nitroquinoline is a substituted heterocyclic aromatic compound that serves as a
highly versatile and valuable building block in medicinal chemistry and organic synthesis.[1][2]
The quinoline scaffold itself is a well-established pharmacophore, forming the core of numerous
therapeutic agents with a broad spectrum of biological activities, including antimalarial and
anticancer properties.[3] In 2-Chloro-6-nitroquinoline, the quinoline nucleus is functionalized
with two powerful electron-withdrawing groups: a chlorine atom at the 2-position and a nitro
group at the 6-position.[2] This specific arrangement of substituents creates a unique electronic
landscape that dictates the molecule's reactivity, making it an ideal precursor for the synthesis
of more complex, biologically active molecules through targeted chemical modifications.

This technical guide provides a comprehensive exploration of the core physical and chemical
properties of 2-Chloro-6-nitroquinoline. We will delve into its structural attributes,
spectroscopic signature, and chemical reactivity, offering field-proven insights and detailed
experimental protocols for its characterization. The causality behind its properties will be
explained, grounding theoretical principles in practical application for researchers, scientists,
and drug development professionals.

Molecular Structure and Physicochemical
Properties

The foundational properties of 2-Chloro-6-nitroquinoline are dictated by its molecular
structure, which consists of a quinoline ring system substituted at the C2 and C6 positions.
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Core Structural Identifiers:

Molecular Formula: CoHsCIN202[2][4]

Molecular Weight: 208.60 g/mol [2][5]

CAS Number: 29969-57-1[2][4]

IUPAC Name: 2-chloro-6-nitroquinoline[6]

The presence of a chlorine atom on the electron-deficient pyridine ring and a nitro group on the
carbocyclic benzene ring significantly influences the molecule's polarity, stability, and
intermolecular interactions. These structural features give rise to the key physicochemical
properties summarized below.

Table 1: Summary of Physicochemical Data for 2-Chloro-6-nitroquinoline

Property Value Source(s)
Physical State Light yellow solid [6]

Melting Point 236-237 °C [41[5]
Boiling Point 363.444 °C at 760 mmHg [41[5]
Density 1.484 g/cm3 [4115]

Flash Point 173.605 °C [4][5]
Vapor Pressure 0 mmHg at 25 °C [415]

pKa (Predicted) -1.42 +0.43 [5]
Solubility No data available [4]

Note: While most properties are experimentally determined, some, like the pKa, are predicted
values based on computational models.

Chemical Reactivity and Synthetic Utility
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The reactivity of 2-Chloro-6-nitroquinoline is dominated by the electronic effects of its
substituents. Both the chloro and nitro groups are strongly electron-withdrawing, which
deactivates the quinoline ring system towards electrophilic aromatic substitution but
significantly activates it for nucleophilic aromatic substitution (SNAr).[7][8]

Nucleophilic Aromatic Substitution (SNAr) at the C2
Position

The chlorine atom at the C2 position is particularly susceptible to displacement by
nucleophiles. This is because the C2 position is part of the inherently electron-poor pyridine
ring, and the adjacent ring nitrogen can effectively stabilize the negative charge of the
Meisenheimer complex intermediate formed during the reaction. The nitro group at C6 further
enhances this reactivity by withdrawing electron density from the entire ring system through

resonance.

This high reactivity makes 2-Chloro-6-nitroquinoline an excellent substrate for introducing a
wide variety of functional groups (e.g., amines, alkoxides, thiols) at the C2 position, a critical
step in the synthesis of many targeted pharmaceutical compounds.[9]

Reactants Intermediate Products
[2—Chloro-6-nitroquinoline+ Nu*) Nucleophilic Attack e iy Loss of Leaving Group (C17) 4 (2-Substituted-6-nitr0quinoline +cl—)

Click to download full resolution via product page

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAT).

Reduction of the Nitro Group

The second major site of reactivity is the nitro group at the C6 position. This group can be
readily reduced to a primary amine (6-amino-2-chloroquinoline), which serves as a versatile
synthetic handle for further functionalization, such as amide bond formation or diazotization
reactions.[10] This transformation is fundamental for building molecular diversity from the
quinoline scaffold.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1366723?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jo040154n
https://pdf.benchchem.com/1361/A_Comparative_Guide_to_the_Reactivity_of_7_Chloro_6_nitroquinoline_and_4_chloro_7_nitroquinoline_in_Nucleophilic_Aromatic_Substitution.pdf
https://www.benchchem.com/product/b1366723?utm_src=pdf-body
https://pdf.benchchem.com/1429/Application_Notes_and_Protocols_Synthesis_of_2_Ethyl_6_nitroquinolin_4_amine_from_4_Chloroquinolines.pdf
https://www.benchchem.com/product/b1366723?utm_src=pdf-body-img
https://pdf.benchchem.com/1361/The_Nitro_Group_in_7_Chloro_6_nitroquinoline_An_In_depth_Technical_Guide_to_its_Reactivity.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Common Reduction Methods:

o Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV)
oxide (PtO2) under a hydrogen atmosphere.

e Metal/Acid Reduction: Classic conditions such as Tin (Sn) or Iron (Fe) in the presence of
hydrochloric acid (HCI).[10]

The choice of reducing agent is critical and depends on the presence of other reducible
functional groups within the molecule.

Spectroscopic Profile and Characterization

Confirming the identity and purity of 2-Chloro-6-nitroquinoline relies on a combination of
spectroscopic techniques. While publicly available experimental spectra are limited, the
expected features can be reliably predicted based on its structure and data from analogous
compounds.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the
molecule.

e 'H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic
region (typically & 7.5-9.0 ppm). The electron-withdrawing effects of the chloro and nitro
groups will cause the protons on the quinoline ring to shift downfield compared to
unsubstituted quinoline.[11] The coupling patterns (doublets, doublet of doublets) will be
characteristic of the substitution pattern.

e 13C NMR: The carbon NMR spectrum should display nine signals corresponding to the nine
carbon atoms in the quinoline ring. The carbon atom attached to the chlorine (C2) and the
carbon attached to the nitro group (C6) will have characteristic chemical shifts influenced by
these substituents.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.
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Table 2: Expected Key IR Absorption Bands

Wavenumber (cm~?) Vibration Functional Group
~1580-1620 C=N Stretch Quinoline Ring
~1450-1600 C=C Stretch Aromatic Ring
Asymmetric & Symmetric NO2 )
~1500-1550 & 1330-1370 Nitro Group
Stretch
~1000-1100 C-ClI Stretch Aryl Halide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental

composition.

e Molecular lon Peak (M*): The spectrum will show a molecular ion peak corresponding to the

molecular weight of the compound (m/z = 208.6).

 |sotope Pattern: A crucial diagnostic feature will be the presence of an M+2 peak with an
intensity approximately one-third of the molecular ion peak.[13] This characteristic 3:1 ratio is
definitive for a compound containing one chlorine atom.
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Caption: Workflow for the synthesis and spectroscopic characterization.

Experimental Protocols for Spectroscopic Analysis

The following are generalized, self-validating protocols for obtaining high-quality spectroscopic
data for 2-Chloro-6-nitroquinoline.

Protocol 1: NMR Spectrum Acquisition

o Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the
sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-de) in
a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.[14]

 Instrument Setup: Insert the sample into the NMR spectrometer (=400 MHz recommended
for better resolution). Lock the spectrometer on the deuterium signal of the solvent and
optimize the magnetic field homogeneity by shimming.[11]
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e 1H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters to set include
spectral width, acquisition time, relaxation delay (typically 1-2 seconds), and the number of
scans (16-64 scans are usually sufficient for achieving a good signal-to-noise ratio).[11]

e 13C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A longer relaxation
delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024-4096) are
typically required due to the lower natural abundance of 13C.[12]

o Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier
transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical
shift scale using the residual solvent peak or an internal standard like Tetramethylsilane
(TMS).

Protocol 2: FT-IR Spectrum Acquisition

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal
of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the
sample and the crystal by applying pressure with the built-in clamp.

e Background Collection: Before running the sample, acquire a background spectrum of the
empty ATR crystal. This will be automatically subtracted from the sample spectrum to
remove interference from atmospheric CO2z and Hz0.

o Sample Spectrum Acquisition: Record the IR spectrum over a range of 4000-400 cm~1. Co-
add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Analysis: Identify the characteristic absorption peaks and compare them to known
values for the expected functional groups.[12]

Safety and Handling

2-Chloro-6-nitroquinoline is a chemical compound intended for research and development
use only.[2][4] As with any laboratory chemical, it should be handled with appropriate care,
following standard safety protocols.

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,
chemical-resistant gloves, and a lab coat.[15]
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e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust. Avoid contact with skin and eyes.[16]

o Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere
(e.g., nitrogen or argon) at 2-8°C.[5]

o First Aid:

o

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[4]

o Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated
clothing.[4]

o Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a
physician.

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician
immediately.

Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS)
provided by the supplier before handling this compound.[4]

Conclusion

2-Chloro-6-nitroquinoline is a compound of significant strategic value in synthetic chemistry.
Its well-defined physicochemical properties and predictable reactivity, governed by the chloro
and nitro substituents, make it an exceptional starting material for creating diverse libraries of
novel quinoline derivatives. A thorough understanding of its spectroscopic signature is
paramount for reaction monitoring and quality control. By leveraging the insights and protocols
outlined in this guide, researchers can confidently and effectively utilize 2-Chloro-6-
nitroquinoline in their synthetic endeavors to accelerate the discovery and development of
new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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